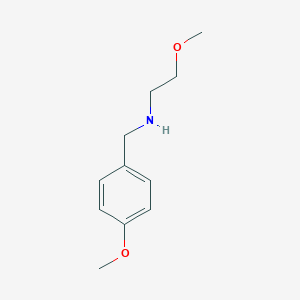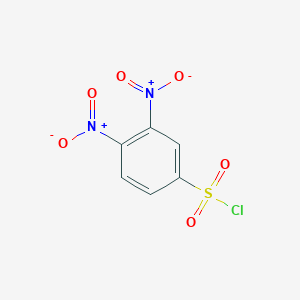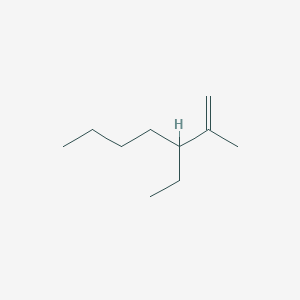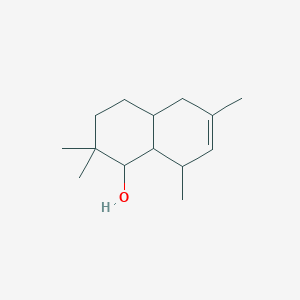
4-Hydroxybenzoylglycylarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzoylglycylarginine, also known as HOGA, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. HOGA is a derivative of arginine, an amino acid that plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybenzoylglycylarginine involves the inhibition of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. 4-Hydroxybenzoylglycylarginine inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This leads to the relaxation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects
4-Hydroxybenzoylglycylarginine has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ACE, 4-Hydroxybenzoylglycylarginine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. 4-Hydroxybenzoylglycylarginine has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxybenzoylglycylarginine in lab experiments is its specificity for ACE inhibition. 4-Hydroxybenzoylglycylarginine does not inhibit other enzymes involved in the renin-angiotensin system, making it a useful tool for studying the effects of ACE inhibition. However, one limitation of using 4-Hydroxybenzoylglycylarginine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 4-Hydroxybenzoylglycylarginine to cells or animals in experiments.
Direcciones Futuras
There are several future directions for research on 4-Hydroxybenzoylglycylarginine. One area of research is the development of more efficient synthesis methods for 4-Hydroxybenzoylglycylarginine. Another area of research is the exploration of other potential therapeutic applications for 4-Hydroxybenzoylglycylarginine. For example, 4-Hydroxybenzoylglycylarginine has been shown to have anti-inflammatory properties, so it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Hydroxybenzoylglycylarginine and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, 4-Hydroxybenzoylglycylarginine is a small molecule that has potential therapeutic applications in various diseases, particularly hypertension. Its mechanism of action involves the inhibition of ACE, leading to the relaxation of blood vessels and a decrease in blood pressure. 4-Hydroxybenzoylglycylarginine also has antioxidant and anti-inflammatory properties. While there are limitations to using 4-Hydroxybenzoylglycylarginine in lab experiments, it remains a useful tool for studying the effects of ACE inhibition. Further research is needed to fully understand the potential therapeutic applications of 4-Hydroxybenzoylglycylarginine and its limitations.
Métodos De Síntesis
4-Hydroxybenzoylglycylarginine can be synthesized through a multi-step process starting from 4-hydroxybenzoyl chloride and glycine. The first step involves the reaction of 4-hydroxybenzoyl chloride with glycine to form N-(4-hydroxybenzoyl)glycine. The second step involves the conversion of N-(4-hydroxybenzoyl)glycine to N-(4-hydroxybenzoyl)glycyl chloride. The final step involves the reaction of N-(4-hydroxybenzoyl)glycyl chloride with arginine to form 4-Hydroxybenzoylglycylarginine.
Aplicaciones Científicas De Investigación
4-Hydroxybenzoylglycylarginine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of hypertension. 4-Hydroxybenzoylglycylarginine has been shown to inhibit the activity of an enzyme called angiotensin converting enzyme (ACE), which is involved in the regulation of blood pressure. Inhibition of ACE by 4-Hydroxybenzoylglycylarginine leads to the relaxation of blood vessels and a decrease in blood pressure.
Propiedades
Número CAS |
106131-91-3 |
|---|---|
Nombre del producto |
4-Hydroxybenzoylglycylarginine |
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |
Clave InChI |
KWGURUHJWXXKEQ-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Otros números CAS |
106131-91-3 |
Sinónimos |
4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)

![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)



![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)


